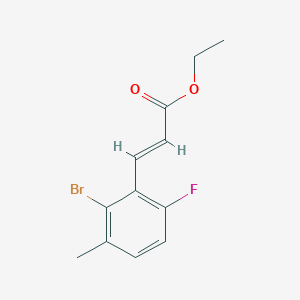
2-Chloro-4-isopropoxy-1-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-isopropoxy-1-methylbenzene is an organic compound with the molecular formula C10H13ClO. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an isopropoxy group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-isopropoxy-1-methylbenzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then chlorinated to introduce the chlorine atom at the desired position on the benzene ring.
Another method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts to couple aryl halides with organoboron compounds under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation and chlorination processes. These methods are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-isopropoxy-1-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding phenols.
Oxidation Reactions: The isopropoxy group can be oxidized to form ketones or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the isopropoxy group to an alcohol.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: 2-Hydroxy-4-isopropoxy-1-methylbenzene.
Oxidation: 2-Chloro-4-isopropoxy-1-methylbenzoic acid.
Reduction: 2-Isopropoxy-1-methylbenzene.
Scientific Research Applications
2-Chloro-4-isopropoxy-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-isopropoxy-1-methylbenzene depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the chlorine atom and isopropoxy group influence the reactivity of the benzene ring, directing incoming electrophiles to specific positions on the ring. The molecular targets and pathways involved vary based on the specific chemical or biological context .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-isopropyl-4-methylbenzene: Similar structure but with an isopropyl group instead of an isopropoxy group.
4-Chlorotoluene: Lacks the isopropoxy group, making it less reactive in certain substitution reactions.
2-Chloro-4-methylphenol: Contains a hydroxyl group instead of an isopropoxy group, leading to different reactivity and applications.
Uniqueness
2-Chloro-4-isopropoxy-1-methylbenzene is unique due to the presence of both a chlorine atom and an isopropoxy group on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C10H13ClO |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
2-chloro-1-methyl-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H13ClO/c1-7(2)12-9-5-4-8(3)10(11)6-9/h4-7H,1-3H3 |
InChI Key |
JWZUXKLZCSCWEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(2-aminopyrimidin-4-yl)-7-(2-fluoroethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrochloride](/img/structure/B14033010.png)







![N-[[1-[[4-(hydroxyiminomethyl)pyridin-1-ium-1-yl]-methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B14033060.png)


